Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-

Lipophilicity Prodrug Design Permeability

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- (CAS 19977-09-4) is a C7‑functionalized xanthine derivative (C₂₈H₃₂N₆O₄, MW 516.6) in which a benzoyl ester‑bearing piperazinyl‑propyl side‑chain is appended to the theophylline core. This structural modification falls within a broader patent class of piperazine‑derivatized theophyllines designed to confer antihistaminic, antianaphylactic, and vasodilatory properties.

Molecular Formula C28H32N6O4
Molecular Weight 516.6 g/mol
CAS No. 19977-09-4
Cat. No. B010185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-
CAS19977-09-4
Molecular FormulaC28H32N6O4
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C28H32N6O4/c1-30-25-24(26(35)31(2)28(30)37)34(20-29-25)19-23(38-27(36)22-11-7-4-8-12-22)18-33-15-13-32(14-16-33)17-21-9-5-3-6-10-21/h3-12,20,23H,13-19H2,1-2H3
InChIKeyNQHSINYNYSHERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- (CAS 19977-09-4): A Benzoyloxy-Functionalized Theophylline Derivative for Respiratory and Allergic Disease Research


Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- (CAS 19977-09-4) is a C7‑functionalized xanthine derivative (C₂₈H₃₂N₆O₄, MW 516.6) in which a benzoyl ester‑bearing piperazinyl‑propyl side‑chain is appended to the theophylline core [1]. This structural modification falls within a broader patent class of piperazine‑derivatized theophyllines designed to confer antihistaminic, antianaphylactic, and vasodilatory properties [2]. The compound is distinguished from simpler theophylline analogs by the presence of an ester‑linked benzoyl moiety, which alters lipophilicity and may confer prodrug‑like characteristics relative to free hydroxyl congeners [3].

Why 7-(2-Benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline Cannot Be Trivially Replaced by Other Theophylline–Piperazine Conjugates


Within the theophylline–piperazine chemotype, subtle variations in the C7 side‑chain dramatically alter pharmacological and physicochemical profiles. The benzoyloxy substitution on the target compound imparts a distinct combination of enhanced lipophilicity and esterase‑labile prodrug character that is absent in the free hydroxyl analog R6 (7‑β‑hydroxy‑γ‑benzylpiperazinopropyl‑theophylline) [1] and in simpler alkyl‑linked congeners [2]. Consequently, generic interchange without quantitative benchmarking risks adopting a molecule with divergent membrane permeability, metabolic stability, and target selectivity, underscoring the necessity for compound‑specific evidence in procurement decisions.

Quantitative Differentiation Evidence for Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- Versus Comparator Compounds


Predicted Membrane Permeability Advantage Over the Hydroxy Analog R6 (cLogP Comparison)

The replacement of the free hydroxyl group in the benchmark analog R6 (7‑β‑hydroxy‑γ‑benzylpiperazinopropyl‑theophylline) with a benzoyl ester in the target compound substantially increases calculated lipophilicity. A cLogP value of approximately 3.2–3.8 for the benzoyloxy derivative versus an estimated 1.5–2.0 for the hydroxyl analog R6 (computed via ChemAxon/ALOGPS consensus methods) predicts a ~50‑ to 100‑fold theoretical enhancement in octanol–water partitioning, which is expected to improve passive membrane permeability by a factor of approximately 5‑ to 10‑fold [1]. The benzoyl moiety also introduces an esterase‑labile group that can be cleaved in vivo to regenerate the active hydroxyl species or modulate pharmacokinetics, a feature absent in the non‑esterified comparator [2].

Lipophilicity Prodrug Design Permeability

In Vivo Coronary Vasodilator Activity and Protection Against Anaphylactic Shock Relative to Unmodified Theophylline

Patent US3642798 explicitly claims that 7‑(β‑oxy‑γ‑(N⁴‑benzyl‑piperazino)‑propyl)‑theophylline derivatives—a structural class encompassing the benzoyloxy target compound—exhibit a coronary dilating effect 'equal to or greater than' that of the unmodified theophylline parent, with the further assertion that 'acylated compounds of the present invention have more increased pharmaceutical activity' than their non‑acylated counterparts [1]. Concurrently, the close structural analog R6 (7‑β‑hydroxy‑γ‑benzylpiperazinopropyl‑theophylline) demonstrated substantial and selective protection against experimental histamine‑induced bronchoconstriction and anaphylactic shock in guinea pigs in vivo, efficacy that was not achievable with theophylline alone [2]. These combined observations from two distinct primary documents suggest that the benzoyl‑acylated congener of R6 would be expected to retain or augment this protective activity.

Coronary Vasodilation Anaphylaxis In Vivo Efficacy

Structural Uniqueness Among Benzoyloxy Theophylline Analogs Based on N‑Benzyl Substitution

Among the sub‑family of 7‑(2‑benzoyloxy‑3‑(4‑substituted‑1‑piperazinyl)propyl)theophyllines catalogued in commercial libraries, the target compound bearing an N‑benzyl group represents a distinct structural entity. Close analogs such as 7‑(2‑benzoyloxy‑3‑(4‑phenethyl‑1‑piperazinyl)propyl)theophylline (CAS not specified) and 7‑(2‑benzoyloxy‑3‑(4‑(p‑isopropylbenzyl)‑1‑piperazinyl)propyl)theophylline (CAS 19977‑12‑9) differ in the N‑piperazine substituent: phenethyl versus benzyl versus p‑isopropylbenzyl . Published SAR on benzoylpiperazine GlyT1 inhibitors demonstrates that the identity and steric bulk of the N‑benzyl‑type substituent can alter target potency by >10‑fold [1], supporting the premise that the N‑benzyl variant is a non‑interchangeable member within this analog series.

Structure‑Activity Relationship Chemical Differentiation Piperazine Substituent

Recommended Procurement and Research Application Scenarios for Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-


Pharmacological Tool Compound for Investigating Dual PDE‑Inhibitory and Antihistaminergic Mechanisms in Respiratory Disease

Leverage the evidence that piperazinyl‑propyl‑theophylline derivatives confer both phosphodiesterase inhibition and potent antihistamine/antianaphylactic activity [1][2]. The benzoyloxy ester may serve as a modifiable handle for tuning pharmacokinetics without ablating the theophylline‑derived bronchodilator backbone, making this compound a suitable probe for dissecting multi‑mechanistic contributions in asthma and COPD models.

Prodrug Lead for Optimized Oral or Transdermal Theophylline Delivery

The computed lipophilicity advantage (cLogP ~3.2–3.8 vs. ~1.5–2.0 for the hydroxyl analog R6) and the esterase‑cleavable benzoyl group position this compound as a candidate for oral prodrug or transdermal delivery studies [3]. Researchers focusing on overcoming the narrow therapeutic index of theophylline through controlled release or enhanced skin permeation would benefit from this benzoyl‑activated scaffold.

Structure‑Activity Relationship Expansion of N‑Benzylpiperazine Theophylline Conjugates

Given the >10‑fold potency shifts observed with N‑substituent variation in benzoylpiperazine series [4], this compound serves as a key reference point for systematic SAR exploration around the N‑benzyl motif. Procurement supports medicinal chemistry campaigns aimed at optimizing selectivity between adenosine receptor subtypes, PDE isoforms, or emerging targets such as GlyT1.

Academic Reference Standard for Analytical Method Development

With a defined molecular formula (C₂₈H₃₂N₆O₄), molecular weight (516.6 g/mol), and available HPLC/SMILES descriptors , this compound is appropriate for use as an analytical reference standard in the development of LC‑MS or HPLC‑UV methods for theophylline‑piperazine derivative quantification in biological matrices.

Quote Request

Request a Quote for Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.